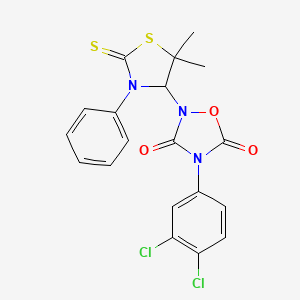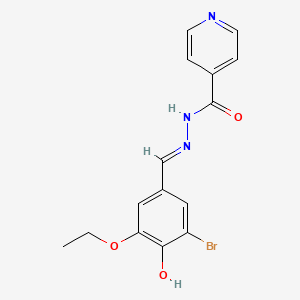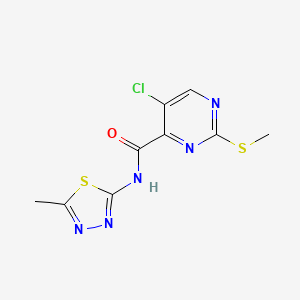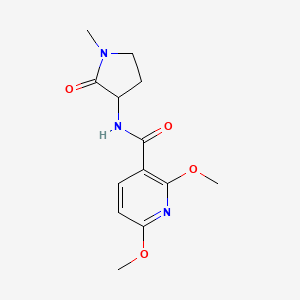![molecular formula C21H20N2O3S B6131077 5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)
5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, commonly known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of oncology research. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase involved in the regulation of various signaling pathways in immune cells.
Mécanisme D'action
TAK-659 selectively inhibits 5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, which is involved in the regulation of various signaling pathways in immune cells, including B cell receptor (BCR), Fc receptor, and toll-like receptor (TLR) signaling. Inhibition of 5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide by TAK-659 leads to the suppression of downstream signaling pathways, resulting in the inhibition of cell proliferation, survival, and migration. TAK-659 has also been shown to modulate the activity of immune cells, including T cells, natural killer cells, and dendritic cells, leading to enhanced anti-tumor immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and cell cycle arrest in cancer cells, both as a single agent and in combination with other anti-cancer drugs. In addition, TAK-659 has also been shown to inhibit angiogenesis, a process involved in the growth and spread of cancer cells. TAK-659 has also been shown to enhance the anti-tumor immune response by modulating the activity of immune cells, leading to the activation of cytotoxic T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages as a research tool, including its high selectivity for 5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, its ability to modulate the activity of immune cells, and its potential therapeutic applications in cancer. However, there are also some limitations associated with the use of TAK-659 in lab experiments, including its low solubility, its poor pharmacokinetic properties, and its potential off-target effects.
Orientations Futures
There are several future directions for research on TAK-659, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders, and the exploration of its mechanism of action in more detail. In addition, the combination of TAK-659 with other anti-cancer drugs and immunotherapies is also an area of active research.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 5-(3-methylphenyl)-2-furoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-(2-aminoethyl) pyrrolidine to form the corresponding amide. The final step involves the introduction of a thiophene moiety to the amide using a palladium-catalyzed cross-coupling reaction. The overall yield of the synthesis method is reported to be around 20%.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. 5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is known to play a crucial role in the survival and proliferation of cancer cells, making it an attractive target for cancer therapy. TAK-659 has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, both as a single agent and in combination with other anti-cancer drugs. In addition, TAK-659 has also been shown to enhance the anti-tumor immune response by modulating the activity of immune cells.
Propriétés
IUPAC Name |
5-[1-[5-(3-methylphenyl)furan-2-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-13-4-2-5-14(12-13)16-7-8-17(26-16)21(25)23-11-3-6-15(23)18-9-10-19(27-18)20(22)24/h2,4-5,7-10,12,15H,3,6,11H2,1H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHCNDCJWSFWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(O2)C(=O)N3CCCC3C4=CC=C(S4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid](/img/structure/B6130999.png)
![N-{2-[4-(methylthio)phenoxy]ethyl}acetamide](/img/structure/B6131017.png)
![N-cyclohexyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-2-propyn-1-yl-3-piperidinecarboxamide](/img/structure/B6131027.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)

![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)

![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131085.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)

![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)

![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)